molecular formula C11H10ClNO3 B2749576 6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 128101-38-2

6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one

Cat. No. B2749576
CAS RN: 128101-38-2
M. Wt: 239.66
InChI Key: FXGLAGVWVUQWSL-UHFFFAOYSA-N
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Description

“6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” is a chemical compound with the molecular formula C10H8ClNO3 . It is a derivative of benzoxazinone, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of benzoxazinone derivatives has been a subject of interest due to their various medicinal uses and physiological activities . An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .


Molecular Structure Analysis

The molecular structure of “6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” can be analyzed using various spectroscopic techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .


Chemical Reactions Analysis

The Friedel–Crafts reaction, which involves the introduction of an alkyl group onto the benzene ring, is among the most useful electrophilic aromatic substitution reactions in the laboratory . This reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” can be determined using various analytical techniques. For instance, its molecular weight is 225.628 Da .

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives have been synthesized and studied for their chemical reactions and properties. For instance, the reaction of acetylenecarboxylic acid with amines has been explored, leading to the synthesis of various compounds including 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine, which have been hydrolyzed to study their tautomerism between enamine and ketimine forms (Iwanami et al., 1964). Experimental and theoretical studies have evaluated benzoxazines, including derivatives of the compound , for their corrosion inhibition properties on metals (Kadhim et al., 2017).

Applications in Coordination Chemistry

The adaptable coordination chemistry of benzoxazine derivatives towards metals like zinc and mercury has been investigated. These studies highlight the versatility of such compounds in creating different environments for the metal center, offering insights into their potential applications in materials science (Ardizzoia et al., 2010).

Antimicrobial and Antitumor Activities

Research has also delved into the evaluation of antioxidant and antitumor activities of nitrogen heterocycles derived from benzoxazine compounds. These studies aim to identify potential therapeutic agents based on their biological activities (El-Moneim et al., 2011).

Innovative Synthesis Methods

Innovative methods for the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazines have been developed, seeking new pathways to generate these compounds from starting materials like 2-aminophenol. These methodologies open up new possibilities for the synthesis and application of benzoxazine derivatives in various scientific fields (詹淑婷, 2012).

Antimicrobial Activity via Smiles Rearrangement

Further research has synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives via Smiles rearrangement, assessing their antimicrobial activity. These studies underline the potential of these compounds in developing new antimicrobial agents, with certain derivatives showing significant effectiveness (Fang et al., 2011).

Future Directions

The synthesis and biological activities of benzoxazines, benzoxazinones, and their derivatives have drawn the attention of researchers due to their various medicinal uses and physiological activities . This motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than those already available, with lesser toxicity .

properties

IUPAC Name

6-(2-chloroacetyl)-2-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-6-11(15)13-8-4-7(9(14)5-12)2-3-10(8)16-6/h2-4,6H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGLAGVWVUQWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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